1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
Overview
Description
“1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one present in this compound, has been achieved through various methods . One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of organic bases . Another method involves a one-pot synthesis directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring and a piperazine ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The piperazine ring is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
The 1,2,4-oxadiazole ring in this compound can participate in various chemical reactions . For example, oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight .
Scientific Research Applications
Synthesis and Biological Activities
A key area of research for derivatives closely related to 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride involves their synthesis and evaluation for various biological activities. These compounds are synthesized through various chemical reactions, including the Mannich reaction, and are characterized for their potential in antimicrobial, anticancer, anti-HIV, and antiangiogenic applications.
Antimicrobial Activities : Derivatives of 1,2,4-oxadiazole have been synthesized and screened for antimicrobial activities, showing potential against a range of microorganisms. Compounds such as those involving 1,3,4-triazole and 1,2,4-oxadiazole moieties have demonstrated good to moderate activities, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Anti-HIV Activities : Some derivatives have shown significant activity against cancer cell lines, such as human breast cancer cells, and have exhibited anti-HIV-1 activity. These findings suggest the potential of these compounds in cancer and HIV treatment strategies (Sharma et al., 2014).
Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives, related in structural concept to the compound , have been synthesized and evaluated for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumor models. Such compounds have demonstrated the capability to inhibit tumor growth and tumor-induced angiogenesis, offering a promising direction for anticancer therapy development (Chandrappa et al., 2010).
Future Directions
The 1,2,4-oxadiazole core, as found in “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride”, is an essential motif in drug discovery . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and receptors, to exert their effects.
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to form strong interactions with their targets, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective activities of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents .
Pharmacokinetics
The molecular weight of the compound is 26917 g/mol, which suggests that it may have suitable properties for oral bioavailability.
Result of Action
Similar compounds have shown anti-inflammatory potential when evaluated by anti-denaturation assay . This suggests that the compound may have a significant impact on cellular processes related to inflammation.
Properties
IUPAC Name |
5-ethyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-2-9-11-8(12-14-9)7-13-5-3-10-4-6-13;;/h10H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFMTSCXOOKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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